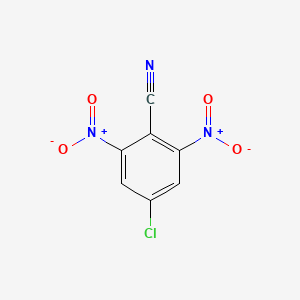

4-Chloro-2,6-dinitrobenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C7H2ClN3O4. It is characterized by the presence of a chloro group and two nitro groups attached to a benzonitrile core. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrobenzonitrile can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,6-dinitrobenzoic acid with methane sulfonamide and phosphorus pentachloride. This method provides a good yield but can be costly due to the expensive starting material . Another method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide in the presence of a nitrogenous base such as pyridine .

Industrial Production Methods: For industrial production, the method involving 2,5-dichloronitrobenzene is preferred due to the availability and reasonable cost of the starting material. This process is suitable for large-scale production and provides a satisfactory yield .

化学反応の分析

Types of Reactions: 4-Chloro-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as stannous chloride in the presence of hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Reduction Reactions: Reducing agents such as stannous chloride or iron in acetic acid are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

Reduction Reactions: Reduction of the nitro groups results in the formation of amino derivatives.

科学的研究の応用

4-Chloro-2,6-dinitrobenzonitrile is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is explored for its potential use in developing pharmaceutical agents.

Industry: It is used in the production of dyes and other industrial chemicals.

作用機序

The mechanism of action of 4-Chloro-2,6-dinitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules .

類似化合物との比較

4-Nitrobenzonitrile: Similar structure but lacks the chloro group.

2-Chloro-5-nitropyridine: Contains a pyridine ring instead of a benzene ring.

4-Chlorobenzonitrile: Lacks the nitro groups.

Uniqueness: 4-Chloro-2,6-dinitrobenzonitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes .

生物活性

4-Chloro-2,6-dinitrobenzonitrile (CDNB) is a compound of significant interest in the fields of medicinal chemistry and environmental science. It is primarily recognized for its biological activity, particularly its role as a potential herbicide and its interactions with biological systems. This article aims to explore the biological activity of CDNB, focusing on its mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : C7H3ClN4O4

- Molecular Weight : 219.57 g/mol

- CAS Number : 86-29-5

- Appearance : Yellow crystalline solid

Mechanisms of Biological Activity

CDNB exhibits various biological activities through different mechanisms:

- Enzyme Inhibition : CDNB is known to inhibit certain enzymes, particularly those involved in detoxification processes. It acts as a substrate for glutathione S-transferases (GSTs), leading to the formation of conjugates that can be excreted from the body .

- Reactive Metabolite Formation : The compound can generate reactive metabolites that interact with cellular macromolecules, potentially leading to cytotoxic effects. This property is particularly relevant in understanding its herbicidal activity and toxicity to non-target organisms .

- Oxidative Stress Induction : CDNB has been shown to induce oxidative stress in various cell types, contributing to its toxicity profile. This effect may be mediated through the depletion of glutathione levels within cells .

Toxicological Profile

The toxicological profile of CDNB indicates significant risks associated with exposure:

- Acute Toxicity : Studies have shown that CDNB possesses acute toxicity in various animal models. The oral LD50 value in rats is reported to be around 200 mg/kg, indicating moderate toxicity .

- Chronic Effects : Long-term exposure to CDNB has been associated with carcinogenic effects in laboratory animals, raising concerns about its use in agricultural applications .

- Environmental Impact : As a herbicide, CDNB poses risks to aquatic ecosystems due to its persistence and potential bioaccumulation in non-target species .

Case Studies

Several studies have investigated the biological activity of CDNB:

- Herbicidal Activity : A study demonstrated that CDNB effectively inhibited the growth of several weed species at concentrations as low as 10 ppm. The mechanism was attributed to its ability to disrupt photosynthesis and induce oxidative stress in plant cells .

- Cellular Toxicity Studies : In vitro studies using human liver cell lines showed that exposure to CDNB resulted in increased cell death and oxidative stress markers. The study concluded that CDNB could pose significant risks to human health upon exposure through contaminated food sources or occupational settings.

- Environmental Monitoring : Research conducted in agricultural runoff areas revealed detectable levels of CDNB, correlating with adverse effects on local aquatic life, including reduced fish populations and altered community structures.

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Property | Value/Description |

|---|---|

| Molecular Weight | 219.57 g/mol |

| CAS Number | 86-29-5 |

| LD50 (oral, rat) | ~200 mg/kg |

| Herbicidal Concentration | Effective at 10 ppm |

| Major Toxicity Effects | Oxidative stress, cell death |

| Environmental Impact | Bioaccumulation in aquatic ecosystems |

特性

IUPAC Name |

4-chloro-2,6-dinitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTLJGQHMXPXCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。